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Compound of Interest

Compound Name: 1-Heptene, 3-methoxy-

Cat. No.: B080564 Get Quote

This guide provides a detailed comparison of 3-methoxy-1-heptene and its representative

constitutional isomers. The focus is on their physicochemical properties, spectroscopic data,

and potential for differential biological activity, aimed at researchers, scientists, and

professionals in drug development.

Introduction to 3-Methoxy-1-heptene and Isomerism
3-Methoxy-1-heptene is an unsaturated ether with the molecular formula C8H16O.[1][2]

Constitutional isomers share the same molecular formula but differ in the connectivity of their

atoms.[3] This structural variance can lead to significant differences in physical, chemical, and

biological properties. For instance, the placement of the methoxy group and the double bond

can influence factors like steric hindrance, electronic distribution, and molecular geometry,

which in turn can affect reactivity and interactions with biological targets.[4][5] Understanding

these differences is crucial for applications in chemical synthesis and drug discovery. This

guide will compare 3-methoxy-1-heptene with several of its constitutional isomers where the

positions of the double bond and the methoxy group are varied.
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Figure 1: Relationship of 3-Methoxy-1-heptene to its positional isomers.

Physicochemical Properties
The physical and chemical properties of a molecule are foundational to its behavior. The table

below summarizes key computed and experimental properties for 3-methoxy-1-heptene and

selected constitutional isomers. Variations in boiling point, for example, can be attributed to

differences in molecular symmetry and intermolecular forces arising from the different positions

of the functional groups.

Property
3-Methoxy-1-
heptene

1-Methoxy-2-
heptene

4-Methoxy-1-
heptene

7-Methoxy-1-
heptene

Molecular

Formula
C8H16O[1] C8H16O C8H16O C8H16O

Molecular Weight 128.21 g/mol [1] 128.21 g/mol 128.21 g/mol 128.21 g/mol

IUPAC Name
3-methoxyhept-

1-ene[1]

1-methoxyhept-

2-ene

4-methoxyhept-

1-ene

7-methoxyhept-

1-ene

Boiling Point
Data not

available

Data not

available

Data not

available

Data not

available

XLogP3

(Lipophilicity)
2.5[1]

Data not

available

Data not

available

Data not

available

Kovats Retention

Index

743.7 (Standard

non-polar)[1]

Data not

available

Data not

available

Data not

available

Note: Experimental data for many constitutional isomers is not readily available in public

databases. The values presented are primarily for the parent compound, highlighting the need

for further experimental characterization of its isomers.

Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural elucidation of organic molecules.[6] IR,

NMR, and Mass Spectrometry provide a unique fingerprint for each isomer.
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Spectroscopic Data 3-Methoxy-1-heptene
General Features of
Isomers

¹H NMR

Characteristic signals for the

vinyl protons (~4.9-5.8 ppm),

the proton on the carbon

bearing the methoxy group

(~3.3-3.6 ppm), and the

methoxy protons (~3.3 ppm).

The chemical shifts of the

olefinic and methoxy-

associated protons will vary

depending on their relative

positions. For example, in a

terminal methoxy group (e.g.,

7-methoxy-1-heptene), the

CH2O protons would appear

around 3.4 ppm.

¹³C NMR

Signals for the sp² carbons of

the double bond (~115-140

ppm), the carbon attached to

the oxygen (~80-90 ppm), and

the methoxy carbon (~56

ppm).[1]

The chemical shifts of the

carbons will be distinct for

each isomer, providing a clear

method for differentiation. The

position of the C-O signal is

particularly diagnostic.

IR Spectroscopy

Key absorptions include C=C

stretch (~1640 cm⁻¹), vinylic C-

H stretch (~3080 cm⁻¹), and C-

O stretch (~1075-1150 cm⁻¹).

[1]

All isomers will show a C=C

and a C-O stretch. The exact

wavenumber can be

influenced by the surrounding

molecular structure, but these

peaks are generally

characteristic.

Mass Spectrometry (GC-MS)

Molecular ion peak (M⁺) at m/z

128. A prominent fragment is

often observed from alpha-

cleavage next to the ether

oxygen. For 3-methoxy-1-

heptene, a top peak at m/z 71

is reported.[1]

All isomers will have a

molecular ion peak at m/z 128.

However, the fragmentation

pattern will differ significantly

based on the location of the

methoxy group and the double

bond, allowing for mass

spectrometric differentiation.

Biological and Chemical Activity
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While specific biological activity data for 3-methoxy-1-heptene and its isomers is not

extensively documented, the principle that stereochemistry and constitutional isomerism play a

pivotal role in biological activity is well-established.[4][5] For example, studies on other classes

of compounds, such as lycopene isomers, have shown significant differences in antioxidant

activity.[7] Similarly, the activity of chiral compounds can be highly dependent on the specific

isomer, as one may fit into a receptor or enzyme active site while the other does not.[4]

The varying positions of the methoxy group and the double bond in these heptene isomers

would result in different three-dimensional shapes and electronic profiles. This could lead to

differential:

Receptor Binding: One isomer might bind with high affinity to a specific biological target,

while others bind weakly or not at all.

Metabolic Stability: The position of the methoxy group and the double bond can affect

susceptibility to metabolic enzymes (e.g., cytochrome P450s), leading to differences in

bioavailability and duration of action.

Chemical Reactivity: The location of the double bond influences its reactivity in addition

reactions, while the ether linkage can be a site for chemical cleavage.

Therefore, it is plausible that a screening program would reveal significant differences in the

biological activities of these constitutional isomers.

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and

characterization of methoxyheptene isomers.

Synthesis: Grignard Reaction with Allyl Bromide
followed by Williamson Ether Synthesis
This two-step protocol is a common method for preparing such compounds.

Step 1: Synthesis of Hepten-3-ol (Example)
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Setup: A 250 mL three-necked, round-bottomed flask is equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet. All glassware must be oven-dried.

Grignard Reagent Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small

volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

Addition: Slowly add a solution of bromobutane (1.0 eq) in anhydrous diethyl ether via the

dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture

for 30 minutes to ensure complete formation of the Grignard reagent.

Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acrolein (1.0

eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

Quenching: After stirring for 1 hour at room temperature, slowly quench the reaction by

adding saturated aqueous ammonium chloride solution.

Workup: Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. Purify the crude hepten-3-ol by

fractional distillation.

Step 2: Methylation of Hepten-3-ol (Williamson Ether Synthesis)

Setup: In a 250 mL flask, dissolve the hepten-3-ol (1.0 eq) in anhydrous tetrahydrofuran

(THF).

Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in

mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until

hydrogen evolution ceases.

Methylation: Cool the resulting alkoxide solution back to 0 °C and add iodomethane (1.2 eq)

dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

Workup: Quench the reaction by carefully adding water. Extract the product with diethyl ether

(3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent by rotary evaporation. Purify the final product, 3-methoxy-1-

heptene, by fractional distillation under reduced pressure.

Characterization Protocol
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight (m/z =

128) and assess purity. The fragmentation pattern can help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Record ¹H and ¹³C NMR spectra in an appropriate deuterated solvent (e.g., CDCl₃).

Confirm the presence of key functional groups (vinyl, methoxy) and their connectivity.

Use 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous structural

assignment.

Infrared (IR) Spectroscopy:

Acquire an IR spectrum (e.g., using a thin film on a salt plate or an ATR accessory).

Confirm the presence of C=C (~1640 cm⁻¹) and C-O (~1100 cm⁻¹) stretching vibrations

and the absence of a broad O-H stretch from the starting alcohol.
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Figure 2: Experimental workflow for the synthesis and analysis of 3-methoxy-1-heptene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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